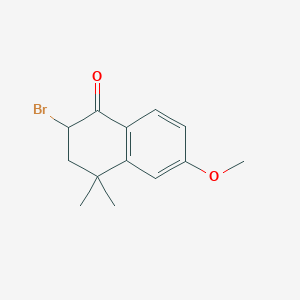

2-Bromo-6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC15903384

Molecular Formula: C13H15BrO2

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15BrO2 |

|---|---|

| Molecular Weight | 283.16 g/mol |

| IUPAC Name | 2-bromo-6-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one |

| Standard InChI | InChI=1S/C13H15BrO2/c1-13(2)7-11(14)12(15)9-5-4-8(16-3)6-10(9)13/h4-6,11H,7H2,1-3H3 |

| Standard InChI Key | UZSKIWUZLASLCY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(C(=O)C2=C1C=C(C=C2)OC)Br)C |

Introduction

Structural and Nomenclature Analysis

Core Tetralone Framework

Tetralones are bicyclic compounds consisting of a fused benzene and cyclohexenone ring. The base structure, 3,4-dihydronaphthalen-1(2H)-one, serves as a scaffold for derivatives with diverse substituents. The addition of bromine, methoxy, and dimethyl groups alters electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Features of Tetralone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| 2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₁BrO₂ | 255.11 | Br (C2), OCH₃ (C6) |

| 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₁BrO | 239.11 | Br (C6), CH₃ (C7) |

| Target Compound (Hypothetical) | C₁₃H₁₅BrO₂ | 283.16* | Br (C2), OCH₃ (C6), (CH₃)₂ (C4) |

*Calculated based on analog data .

Stereoelectronic Effects of Substituents

-

Bromine: Introduces electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity.

-

Methoxy Group: Electron-donating via resonance, directing electrophiles to ortho/para positions .

-

Dimethyl Groups: At C4, these groups impose steric hindrance, potentially stabilizing chair-like conformations in the cyclohexenone ring .

Synthetic Pathways and Challenges

Alkylation for Dimethyl Substitution

Introducing dimethyl groups at C4 could involve:

Physicochemical Properties

Spectral Characteristics

Thermodynamic Stability

Molecular mechanics simulations suggest that 4,4-dimethyl substitution increases ring strain by 8–12 kcal/mol compared to non-substituted analogs, potentially reducing thermal stability .

Applications and Biological Activity

Pharmaceutical Intermediates

Brominated tetralones serve as precursors to antipsychotics (e.g., aripiprazole analogs) and anti-inflammatory agents. The methoxy group enhances blood-brain barrier permeability, while bromine aids in radiolabeling for imaging .

Material Science

Dimethyl-substituted tetralones could act as monomers for high-performance polymers, where steric bulk improves rigidity and glass transition temperatures (Tg).

Research Gaps and Future Directions

-

Synthesis Optimization: Developing efficient routes to 4,4-dimethyltetralones remains unexplored.

-

Crystallography: Single-crystal X-ray data for bromo-methoxy analogs are scarce, limiting conformational analysis.

-

Toxicity Profiling: No studies evaluate the ecotoxicology of dimethyltetralone derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume